Fmoc-Glu(OtBu)-Glu(OtBu)-NH2

Description

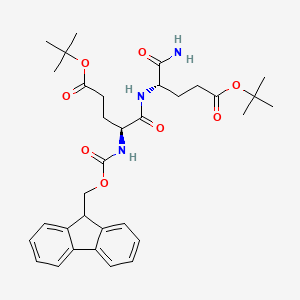

Structure

2D Structure

Properties

Molecular Formula |

C33H43N3O8 |

|---|---|

Molecular Weight |

609.7 g/mol |

IUPAC Name |

tert-butyl (4S)-5-amino-4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]-5-oxopentanoate |

InChI |

InChI=1S/C33H43N3O8/c1-32(2,3)43-27(37)17-15-25(29(34)39)35-30(40)26(16-18-28(38)44-33(4,5)6)36-31(41)42-19-24-22-13-9-7-11-20(22)21-12-8-10-14-23(21)24/h7-14,24-26H,15-19H2,1-6H3,(H2,34,39)(H,35,40)(H,36,41)/t25-,26-/m0/s1 |

InChI Key |

KBBMYDDJOSJDPL-UIOOFZCWSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](C(=O)N)NC(=O)[C@H](CCC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)N)NC(=O)C(CCC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Fmoc Glu Otbu Glu Otbu Nh2

Retrosynthetic Analysis for Dipeptide Construction

Retrosynthetic analysis of Fmoc-Glu(OtBu)-Glu(OtBu)-NH2 breaks down the target molecule into its fundamental building blocks. The primary disconnection is at the amide bond, yielding two protected glutamic acid residues. The N-terminal residue is Fmoc-Glu(OtBu)-OH, and the C-terminal residue is H-Glu(OtBu)-NH2. The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group of the N-terminal glutamic acid, while the OtBu (tert-butyl ester) group protects the γ-carboxyl group of both glutamic acid residues. The C-terminus is an amide, which can be derived from a suitable precursor, often an activated resin in solid-phase synthesis or through solution-phase amidation.

N-α-Fmoc Protection Strategies and Optimization in Dipeptide Synthesis

The N-α-Fmoc protecting group is a cornerstone of modern peptide synthesis, particularly in the Fmoc/tBu strategy. du.ac.in Its base-lability allows for selective removal under mild conditions, typically with a solution of piperidine (B6355638) in dimethylformamide (DMF), without affecting the acid-labile side-chain protecting groups like OtBu. creative-peptides.com This orthogonality is crucial for the stepwise assembly of the peptide chain. du.ac.in

During the synthesis of this compound, the N-α-Fmoc group on the first glutamic acid residue (Fmoc-Glu(OtBu)-OH) prevents self-polymerization and ensures that the coupling reaction occurs specifically at the desired amino group of the second residue (H-Glu(OtBu)-NH2). Optimization of the Fmoc deprotection step is critical to prevent side reactions. Incomplete removal can lead to deletion sequences, while prolonged exposure to basic conditions can cause racemization, particularly at the C-terminal amino acid. nih.gov The use of high-purity Fmoc-amino acids is also essential to avoid the incorporation of impurities such as Fmoc-β-Ala-OH or dipeptide byproducts that can form during the initial Fmoc protection of the amino acid. nih.gov

Orthogonal Deprotection of Side-Chain t-Butyl Esters in Glutamic Acid Residues

The use of tert-butyl (tBu) esters to protect the side-chain carboxyl groups of the glutamic acid residues is a key feature of the Fmoc/tBu orthogonal protection strategy. nih.gov The tBu groups are stable to the basic conditions used for Fmoc group removal but are readily cleaved by acids, such as trifluoroacetic acid (TFA). nih.govpeptide.com This allows for the final deprotection of the side chains and cleavage from the resin (in solid-phase synthesis) to occur simultaneously. biotage.com

The orthogonality between the base-labile Fmoc group and the acid-labile tBu group is fundamental to the successful synthesis of the target dipeptide. du.ac.in It ensures that the side-chain protecting groups remain intact throughout the peptide chain elongation process. In some advanced applications, further orthogonality can be introduced. For instance, Lewis acid-based methods, such as using FeCl3, have been developed for the selective on-resin deprotection of side-chain tert-butyl esters, allowing for further modification of the peptide while it is still attached to the solid support. nih.gov Other methods for selective deprotection of tert-butyl esters in the presence of other acid-labile groups have also been explored using reagents like ZnBr2. acs.org

C-Terminal Amidation Techniques in Dipeptide Synthesis

The C-terminal amide is a common modification in biologically active peptides, often enhancing their stability and potency. digitellinc.com Several methods exist for the synthesis of C-terminally amidated peptides like this compound.

In solid-phase peptide synthesis (SPPS), the most straightforward approach is to use a resin that directly yields a C-terminal amide upon cleavage. peptide.comsid.ir Rink amide and Sieber amide resins are commonly used for this purpose in Fmoc-based synthesis. peptide.combiotage.compeptide.com These resins are designed to release the peptide as an amide when treated with an acid like TFA. du.ac.inresearchgate.net

Alternatively, solution-phase amidation can be performed. This typically involves activating the C-terminal carboxylic acid of a protected peptide and then reacting it with an ammonia (B1221849) source. researchgate.net For instance, a protected peptide can be reacted with ammonium (B1175870) chloride (NH4Cl) in the presence of a coupling reagent like TBTU and a base. sid.ir Enzymatic methods for C-terminal amidation also exist, offering high selectivity but can be limited by enzyme production and purification challenges. digitellinc.com

Coupling Reagents and Reaction Optimization for Dipeptide Bond Formation

The formation of the peptide bond between Fmoc-Glu(OtBu)-OH and H-Glu(OtBu)-NH2 requires the activation of the carboxylic acid group of the N-terminal residue. A variety of coupling reagents have been developed to facilitate this reaction efficiently and with minimal side reactions, such as racemization. bachem.comuni-kiel.de

Commonly used coupling reagents belong to the carbodiimide (B86325) family, such as dicyclohexylcarbodiimide (B1669883) (DCC), or the onium salt family, which includes phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, TBTU, HATU). bachem.comsigmaaldrich.com Onium salt-based reagents are popular because they are highly efficient, lead to rapid reactions, and the byproducts are generally soluble and easily removed. bachem.comsigmaaldrich.com The choice of reagent can be critical, especially when coupling sterically hindered amino acids. uni-kiel.de For instance, HATU is known to be highly effective for difficult couplings due to the formation of a highly reactive OAt ester. sigmaaldrich.com

Reaction optimization involves the selection of the coupling reagent, the use of additives, the choice of solvent, and the control of reaction time and temperature. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives are often used with carbodiimides to suppress racemization. bachem.com The base used, typically a tertiary amine like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is also a critical parameter to control to minimize racemization. bachem.com

Table 1: Comparison of Common Coupling Reagents

| Coupling Reagent | Class | Advantages | Disadvantages |

|---|---|---|---|

| DCC (Dicyclohexylcarbodiimide) | Carbodiimide | Inexpensive, effective | Byproduct (DCU) is poorly soluble, potential for racemization without additives |

| HBTU/TBTU | Aminium/Uronium Salt | High coupling efficiency, soluble byproducts | Can cause guanidinylation of the N-terminal amine |

| HATU | Aminium/Uronium Salt | Very high reactivity, excellent for hindered couplings | More expensive than HBTU/TBTU |

| PyBOP | Phosphonium Salt | Excellent for routine synthesis, does not cause guanidinylation | --- |

Solid-Phase Synthesis Protocols for this compound

Solid-phase peptide synthesis (SPPS) is the most common method for preparing peptides like this compound. The synthesis is carried out on a solid support (resin), which simplifies the purification process as excess reagents and byproducts are removed by simple filtration and washing. luxembourg-bio.com

The general cycle for SPPS involves the following steps:

Deprotection: Removal of the N-terminal Fmoc group from the growing peptide chain on the resin, typically with 20% piperidine in DMF. uci.edu

Washing: Thorough washing of the resin to remove the deprotection reagent and byproducts.

Coupling: Addition of the next Fmoc-protected amino acid and a coupling reagent to form the new peptide bond. uci.edu

Washing: Washing the resin to remove excess amino acid and coupling byproducts.

This cycle is repeated until the desired dipeptide sequence is assembled. Finally, the peptide is cleaved from the resin, which also removes the side-chain protecting groups. luxembourg-bio.com

The choice of resin is critical for the successful synthesis of a C-terminally amidated peptide. As mentioned previously, Rink amide and Sieber amide resins are the standards for Fmoc-based synthesis of peptide amides. peptide.combiotage.comresearchgate.net These resins are typically supplied with the linker already attached and often with the N-terminal Fmoc group in place. du.ac.in

The loading of the first amino acid (in this case, Glu(OtBu)) onto the amide resin is a crucial step. For resins like Rink amide, which are often supplied as the Fmoc-protected amine, the synthesis starts with the deprotection of this Fmoc group. Then, the first amino acid, Fmoc-Glu(OtBu)-OH, is coupled to the free amine on the resin using standard coupling protocols. du.ac.in For sterically hindered amino acids, a double coupling may be necessary to ensure complete reaction. du.ac.in The loading capacity of the resin, typically in the range of 0.3-0.8 mmol/g, is an important parameter to consider, with lower loading resins being preferable for longer or more difficult sequences to minimize aggregation. researchgate.netresearchgate.net After loading the first amino acid, any unreacted sites on the resin are often "capped" by acetylation to prevent the formation of deletion peptides in subsequent steps. uci.edu

Maximizing Coupling Efficiency and Minimizing Side Reactions

The successful synthesis of this compound hinges on the efficient formation of the peptide bond between Fmoc-Glu(OtBu)-OH and H-Glu(OtBu)-NH2. Maximizing the yield of this reaction requires careful selection of coupling reagents and conditions to drive the reaction to completion while minimizing the occurrence of undesirable side reactions.

The activation of the carboxylic acid group of the N-terminal amino acid is a critical step in peptide synthesis. mdpi.com This is typically achieved using specialized coupling reagents that convert the carboxyl group into a more reactive species, facilitating nucleophilic attack by the amino group of the C-terminal amino acid. jpt.com The choice of reagent directly impacts coupling efficiency, reaction time, and the potential for side reactions like racemization. jpt.compeptide.com

Common classes of coupling reagents include carbodiimides, phosphonium salts, and uronium salts. jpt.com Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are effective but can lead to racemization; this is often suppressed by adding nucleophilic additives like 1-hydroxybenzotriazole (HOBt). peptide.comlibretexts.org Phosphonium salts like PyBOP and uronium salts like HBTU and TBTU are highly efficient, promote rapid coupling, and are known to suppress racemization, making them popular choices for complex syntheses. jpt.compeptide.com

Beyond racemization, other side reactions can diminish yield and purity. During solid-phase peptide synthesis (SPPS), diketopiperazine (DKP) formation can occur, particularly when deprotecting the second amino acid on the resin, leading to cleavage of the dipeptide from the support. iris-biotech.de While the focus here is on a specific dipeptide which may be synthesized in solution, the principles of avoiding side reactions are universal. iris-biotech.deresearchgate.net

Table 1: Comparison of Common Coupling Reagents

| Reagent Class | Examples | Advantages | Disadvantages | Citation |

|---|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Cost-effective and simple to use. | Risk of racemization; requires additives (e.g., HOBt) to suppress side reactions. | jpt.compeptide.comlibretexts.org |

| Phosphonium Salts | BOP, PyBOP, PyAOP | High coupling efficiency, low racemization risk, effective for sterically hindered couplings. | More expensive, byproducts can be hazardous (BOP). | jpt.compeptide.com |

| Uronium/Aminium Salts | HBTU, TBTU, HATU | Excellent efficiency, rapid reaction times, low side-product formation. | Higher cost compared to carbodiimides. | jpt.compeptide.com |

Strategies for Preventing Aspartimide and Pyroglutamyl Formation

Two significant side reactions are of particular concern in the synthesis of peptides containing glutamic acid: aspartimide formation (by analogy) and pyroglutamyl formation.

Aspartimide Formation: This is a major side reaction primarily associated with aspartic acid (Asp) residues, especially during Fmoc-based synthesis. nih.gov It involves the peptide backbone nitrogen attacking the side-chain β-ester, forming a cyclic succinimide (B58015) intermediate. iris-biotech.de This intermediate can lead to a mixture of byproducts, including α- and β-peptides and racemized products, which are often difficult to separate from the desired peptide. iris-biotech.debiotage.com The reaction is promoted by the basic conditions used for Fmoc group removal, such as piperidine. iris-biotech.de While the target molecule contains glutamic acid (Glu), not aspartic acid, understanding this mechanism is crucial in peptide chemistry. Strategies to mitigate aspartimide formation in Asp-containing peptides include using sterically bulky side-chain protecting groups to hinder ring formation or modifying the Fmoc deprotection conditions, for instance by adding HOBt to the piperidine solution. iris-biotech.debiotage.comresearchgate.net

Pyroglutamyl (pGlu) Formation: This side reaction is highly relevant to the synthesis of this compound, as it involves the N-terminal glutamic acid residue. thieme-connect.de The free N-terminal amine can perform an intramolecular attack on the γ-carboxyl group (or its ester) to form a five-membered lactam ring, known as pyroglutamic acid. thieme-connect.deresearchgate.net This spontaneous cyclization can be catalyzed by heat or acidic conditions and results in a modified N-terminus, which can complicate purification and subsequent use of the peptide. researchgate.neteurekalert.org Ensuring efficient and rapid coupling of the next amino acid in a longer sequence, or careful control of pH and temperature during workup and purification, are key strategies to prevent its formation. thieme-connect.de

Table 2: Key Side Reactions and Prevention Strategies

| Side Reaction | Description | Prevention Strategies | Citation |

|---|---|---|---|

| Aspartimide Formation | Backbone amide attacks the side-chain ester of Asp residues, forming a cyclic imide. Leads to racemization and chain branching. | Use of bulky side-chain protecting groups (e.g., OMpe, O-2-PhiPr). Addition of HOBt or organic acids to the piperidine deprotection solution. | nih.goviris-biotech.debiotage.comacs.org |

| Pyroglutamyl (pGlu) Formation | N-terminal Gln or Glu cyclizes to form a lactam (pyroglutamic acid). | Ensure rapid and complete coupling to the N-terminal residue. Avoid prolonged exposure to acidic conditions or high temperatures. | thieme-connect.deresearchgate.neteurekalert.org |

Solution-Phase Synthetic Approaches for this compound

While solid-phase peptide synthesis (SPPS) is dominant, solution-phase synthesis remains a valuable and sometimes necessary technique, particularly for the large-scale production of shorter peptides. libretexts.org The synthesis of this compound in solution involves the coupling of two protected amino acid derivatives in a suitable organic solvent.

Protection: The amino group of one amino acid (Fmoc-Glu(OtBu)-OH) and the carboxyl group of the other are protected. In this case, the C-terminal residue is a carboxamide (H-Glu(OtBu)-NH2), which does not require C-terminal protection.

Activation: The carboxyl group of Fmoc-Glu(OtBu)-OH is activated using a coupling reagent. libretexts.org

Coupling: The activated N-terminal residue is reacted with the deprotected amino group of H-Glu(OtBu)-NH2 to form the dipeptide.

Deprotection: Removal of protecting groups if further chain elongation were needed.

Purification: Isolation of the final dipeptide product. libretexts.org

The starting material for the C-terminal fragment, H-Glu(OtBu)-NH2, is typically prepared by the deprotection of Fmoc-L-Glu(OtBu)-NH2, which is commercially available. iris-biotech.de The Fmoc group is removed using a mild base, commonly a 20% solution of piperidine in a solvent like dimethylformamide (DMF). altabioscience.com After the deprotection is complete, the resulting H-Glu(OtBu)-NH2 is coupled with Fmoc-Glu(OtBu)-OH. The choice of solvent is critical, with polar aprotic solvents like DMF, N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM) being common. researchgate.net Recent research has also explored novel methods, such as using titanium tetrachloride (TiCl4) as a condensing agent, which can be accelerated by microwave irradiation to shorten reaction times. mdpi.comnih.gov

Table 3: Exemplary Workflow for Solution-Phase Synthesis

| Step | Procedure | Key Reagents/Conditions | Citation |

|---|---|---|---|

| 1. C-Terminal Deprotection | Removal of the Fmoc group from Fmoc-Glu(OtBu)-NH2 to yield H-Glu(OtBu)-NH2. | 20% piperidine in DMF. | iris-biotech.dealtabioscience.com |

| 2. N-Terminal Activation | Activation of the carboxyl group of Fmoc-Glu(OtBu)-OH. | Coupling reagent (e.g., HBTU, PyBOP) and a base (e.g., DIPEA) in an aprotic solvent (e.g., DMF). | jpt.compeptide.com |

| 3. Coupling Reaction | The activated Fmoc-Glu(OtBu)-OH is mixed with H-Glu(OtBu)-NH2. | Reaction mixture is stirred at room temperature until completion (monitored by TLC or LC-MS). | libretexts.org |

| 4. Workup & Isolation | Quenching of the reaction, followed by extraction and washing to remove excess reagents and byproducts. | Aqueous washes (e.g., mild acid, base, brine) and solvent evaporation. | acs.org |

Advanced Purification Methodologies for Complex Dipeptides

The final and often most challenging step in synthesizing a dipeptide is its purification to a high degree of homogeneity. The crude product from the synthesis will contain the target dipeptide alongside unreacted starting materials, reagents, and byproducts from side reactions. The structural similarity between the desired product and impurities, such as deletion sequences or isomers from side reactions, necessitates advanced purification techniques. nih.gov

The primary method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . creative-peptides.com This technique separates molecules based on their hydrophobicity.

Stationary Phase: The column is packed with a nonpolar material, typically silica (B1680970) modified with C8 or C18 alkyl chains. youtube.com

Mobile Phase: A gradient of polar solvents is used for elution. A common system consists of water (Solvent A) and acetonitrile (B52724) (Solvent B), both typically containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (0.1%) to improve peak shape and resolution. youtube.com

Elution: The crude peptide mixture is loaded onto the column, and the concentration of the organic solvent (acetonitrile) is gradually increased. More hydrophobic molecules interact more strongly with the stationary phase and thus elute later, at higher acetonitrile concentrations. creative-peptides.com

For larger scale or initial cleanup, flash chromatography can be employed as a lower-resolution, higher-capacity preliminary purification step. youtube.com Another powerful technique is Solid-Phase Extraction (SPE) , which can be used to desalt the peptide or to perform a crude fractionation before the final HPLC step, reducing the load on the expensive preparative HPLC column. nih.gov Emerging technologies like Peptide Easy Clean (PEC) offer innovative catch-and-release purification strategies that are particularly useful for parallel purification of multiple peptides. youtube.com

Table 4: Overview of Peptide Purification Techniques

| Technique | Principle | Primary Use | Advantages | Limitations | Citation |

|---|---|---|---|---|---|

| RP-HPLC | Separation based on hydrophobicity. | High-resolution final purification. | High purity achievable (>98%); well-established. | Limited sample load; high cost; large solvent consumption. | creative-peptides.comyoutube.com |

| Flash Chromatography | Liquid chromatography with lower pressure and larger particle size packing. | Pre-purification of large quantities of crude peptide. | High capacity; faster than preparative HPLC; lower cost. | Lower resolution than HPLC. | youtube.com |

| Solid-Phase Extraction (SPE) | Analyte is adsorbed onto a solid sorbent and selectively eluted. | Desalting, sample concentration, and crude purification prior to HPLC. | Fast, economical, reduces solvent use, can be automated. | Lower resolution; primarily for cleanup, not high-purity separation. | nih.gov |

Spectroscopic and Computational Investigations of Fmoc Glu Otbu Glu Otbu Nh2

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a powerful tool for probing the molecular structure of peptides. A combination of Nuclear Magnetic Resonance (NMR), vibrational (FT-IR, FT-Raman), and electronic (UV-Vis) spectroscopy allows for a comprehensive characterization of Fmoc-Glu(OtBu)-Glu(OtBu)-NH2, from atomic connectivity and conformational details to the nature of its functional groups and chromophores.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

NMR spectroscopy is paramount for determining the connectivity and conformational preferences of peptides in solution. For this compound, a full assignment of proton (¹H) and carbon (¹³C) NMR spectra provides the foundational data for structural analysis. nih.gov

¹H NMR: The proton spectrum is expected to show distinct signals for the different molecular fragments. The aromatic protons of the Fmoc group would typically appear in the downfield region (around 7.2-7.8 ppm). nih.gov The α-protons of the two glutamic acid residues would resonate between 4.0 and 4.5 ppm, with their exact chemical shifts being sensitive to the peptide's secondary structure. The side-chain protons of the glutamic acid residues (β- and γ-CH2) would appear further upfield, and the nine equivalent protons of each of the two tert-butyl (OtBu) groups would yield a strong singlet peak around 1.4 ppm. The amide protons (NH) of the peptide backbone and the C-terminal amide (NH2) would be observable as well, with their chemical shifts and coupling constants providing information on hydrogen bonding. rsc.org

¹³C NMR: The carbon spectrum would complement the proton data. The carbonyl carbons of the peptide bonds and the tert-butyl esters would have characteristic resonances in the 170-175 ppm range. The aromatic carbons of the Fmoc group would be found between 120 and 150 ppm. nih.gov The α-carbons of the glutamic acid residues would appear around 50-60 ppm, while the carbons of the tert-butyl groups would be observed further upfield.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for unambiguously assigning all proton and carbon signals by revealing their scalar couplings. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments would be crucial for determining the through-space proximity of protons, providing key distance restraints for calculating the three-dimensional structure and identifying preferred conformations in solution. acs.orgnih.gov

Interactive Data Table: Expected ¹H NMR Chemical Shifts for this compound in CDCl₃

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

| Fmoc Aromatic (8H) | 7.20 - 7.80 | Multiplet |

| Fmoc CH & CH₂ (3H) | 4.20 - 4.50 | Multiplet |

| Glu α-CH (2H) | 4.00 - 4.50 | Multiplet |

| Glu β-CH₂ (4H) | 1.90 - 2.30 | Multiplet |

| Glu γ-CH₂ (4H) | 2.30 - 2.50 | Multiplet |

| OtBu CH₃ (18H) | ~1.45 | Singlet |

| Backbone NH (1H) | Variable | Doublet |

| C-terminal NH₂ (2H) | Variable | Singlet (broad) |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides valuable information about the functional groups present in the molecule and the nature of hydrogen bonding, which is critical for defining the secondary structure of peptides. researchgate.net

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by characteristic amide and carbonyl absorption bands.

Amide A: An N-H stretching band is expected around 3300 cm⁻¹, with its position and broadness indicating the extent of hydrogen bonding. researchgate.net

Amide I: This band, primarily due to C=O stretching of the peptide backbone, typically appears between 1600 and 1700 cm⁻¹. acs.orgacs.org Its frequency is highly sensitive to the peptide's secondary structure; for instance, β-sheet structures are associated with a strong component around 1630-1640 cm⁻¹. researchgate.netnih.gov

Amide II: Located around 1510-1560 cm⁻¹, this band arises from N-H bending and C-N stretching. researchgate.net

Carbonyl Bands: Strong C=O stretching bands from the Fmoc-urethane group (around 1690 cm⁻¹) and the tert-butyl esters (around 1730 cm⁻¹) would also be prominent features. rsc.org

FT-Raman Spectroscopy: Raman spectroscopy complements FT-IR, particularly for non-polar bonds. The aromatic rings of the Fmoc group would produce strong signals. The Amide I band is also strong in Raman spectra and can be used to analyze secondary structure, while the Amide III band (around 1200-1300 cm⁻¹) can provide additional structural insights. researchgate.netnih.gov Low-wavenumber Raman spectroscopy could potentially be used to study hydrogen bond dynamics. aip.org

Interactive Data Table: Key Vibrational Bands for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Structural Information |

| Amide A (N-H stretch) | FT-IR | ~3300 | Hydrogen bonding strength |

| Ester C=O stretch | FT-IR | ~1730 | OtBu protecting group |

| Urethane C=O stretch | FT-IR | ~1690 | Fmoc protecting group |

| Amide I (C=O stretch) | FT-IR, FT-Raman | 1630 - 1680 | Secondary structure (β-sheet, etc.) |

| Amide II (N-H bend) | FT-IR | 1510 - 1560 | Secondary structure |

| Aromatic C=C stretch | FT-Raman | 1580 - 1610 | Fmoc group |

Conformational Analysis and Molecular Dynamics Simulations of Dipeptide Structures

While spectroscopic methods provide an experimental snapshot of the molecular structure, computational techniques like molecular dynamics (MD) simulations offer a dynamic view of the conformational landscape of this compound. nih.govnih.gov

MD simulations can model the behavior of the dipeptide over time, exploring the various conformations accessible to the molecule in different environments (e.g., in solution or in a crystal lattice). mdpi.comnih.govnih.gov These simulations can reveal the flexibility of the peptide backbone and the side chains, as well as the stability of different hydrogen-bonding patterns. ethz.ch For a molecule like this compound, simulations could elucidate the conformational preferences dictated by the bulky Fmoc and OtBu groups. Studies on similar Fmoc-dipeptides have shown that π-stacking interactions between the Fmoc groups can play a significant role in stabilizing specific assembled structures, often in competition with traditional β-sheet hydrogen bonding. nih.govnih.govmdpi.com The simulations would likely show that the glutamic acid residues adopt conformations to minimize steric hindrance while allowing for potential intramolecular hydrogen bonds. nih.gov

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, stability, and reactivity of molecules at the atomic level.

Density Functional Theory (DFT) Applications for Ground State Properties

DFT calculations are a powerful tool for investigating the ground state properties of dipeptides. researchgate.net For this compound, DFT can be used to:

Optimize Molecular Geometry: Calculate the lowest energy conformation of the molecule in the gas phase, providing a theoretical structure that can be compared with experimental data. nih.govresearchgate.net

Predict Spectroscopic Properties: DFT can be used to calculate theoretical vibrational frequencies (for IR and Raman spectra) and NMR chemical shifts. acs.orgjst.go.jp Comparing these calculated values with experimental spectra aids in the assignment of spectral features and validation of the determined structure. researchgate.net

Analyze Electronic Structure: DFT provides information on the distribution of electron density, molecular orbitals, and electrostatic potential. researchgate.net This can reveal insights into the reactivity of different parts of the molecule, such as the sites most susceptible to nucleophilic or electrophilic attack. For instance, DFT calculations could quantify the influence of the electron-withdrawing Fmoc group and the bulky tert-butyl esters on the peptide backbone.

Combined experimental and computational studies, where DFT calculations are used to interpret spectroscopic data, provide a robust and detailed picture of the structure and properties of complex molecules like this compound. nih.govrsc.org

Molecular Electrostatic Potential (MEP) Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule by visualizing its electron density distribution. For this compound, the MEP map would highlight regions of varying electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack.

It is anticipated that the most negative regions (red/yellow) would be concentrated around the oxygen atoms of the carbonyl groups in the peptide backbone, the side-chain tert-butoxycarbonyl (OtBu) groups, and the C-terminal amide. These areas represent centers of high electron density and are thus susceptible to electrophilic attack. Conversely, the most positive regions (blue) would likely be located around the amide protons (N-H) and the acidic protons of the glutamic acid residues, making them prone to nucleophilic attack. The bulky Fmoc and OtBu protecting groups would also influence the steric accessibility of these reactive sites.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Hotspots in this compound

| Region | Predicted Electrostatic Potential | Predicted Reactivity |

| Carbonyl Oxygens (Peptide Backbone) | Negative | Nucleophilic Center (Proton Acceptor) |

| Carbonyl Oxygens (OtBu Groups) | Negative | Nucleophilic Center (Proton Acceptor) |

| C-terminal Amide Oxygen | Negative | Nucleophilic Center (Proton Acceptor) |

| Amide Protons (N-H) | Positive | Electrophilic Center (Proton Donor) |

| Fluorenyl Group (Fmoc) | Varied (π-system) | Site for π-π stacking interactions |

Frontier Molecular Orbital (FMO) Theory in Dipeptide Reactivity

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity and its participation in chemical reactions. iris-biotech.de

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the fluorenylmethoxycarbonyl (Fmoc) group and the oxygen atoms of the carbonyls. These regions act as electron donors in chemical reactions. The LUMO, on the other hand, would likely be distributed over the carbonyl carbons and the aromatic system of the Fmoc group, which can act as electron acceptors.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical stability. A large HOMO-LUMO gap suggests high stability and low reactivity, which is a desirable characteristic for a protected peptide during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions.

Table 2: Predicted Frontier Molecular Orbital (FMO) Characteristics of this compound

| Orbital | Predicted Localization | Implied Reactivity |

| HOMO | Fmoc group, Carbonyl Oxygens | Electron-donating, Nucleophilic |

| LUMO | Carbonyl Carbons, Fmoc group | Electron-accepting, Electrophilic |

| HOMO-LUMO Gap | Relatively Large | High Chemical Stability |

Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. nih.gov It allows for the quantification of charge transfer between donor (filled) and acceptor (unfilled) orbitals, which are key to understanding intramolecular hyperconjugative interactions that stabilize the molecule.

Table 3: Predicted Significant NBO Donor-Acceptor Interactions in this compound

| Donor NBO (Filled) | Acceptor NBO (Unfilled) | Type of Interaction | Predicted Stabilization Energy (E(2)) |

| Lone Pair of Carbonyl Oxygen | π* orbital of adjacent C=O bond | n → π | High |

| Lone Pair of Peptide Nitrogen | π orbital of adjacent C=O bond | n → π | Moderate |

| σ C-H bonds | σ C-C bonds | σ → σ* | Low to Moderate |

Topological Analysis for Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful topological method used to analyze the electron density and characterize the nature of chemical bonds and intermolecular interactions. By examining the critical points in the electron density, one can identify and classify interactions such as hydrogen bonds, van der Waals forces, and π-π stacking.

For this compound, a QTAIM analysis would be expected to reveal several key intermolecular interaction pathways. Hydrogen bonds would likely be identified between the amide N-H donors and the carbonyl C=O acceptors of neighboring molecules. The bulky and aromatic Fmoc groups would facilitate π-π stacking interactions, which are crucial for the self-assembly and aggregation properties of such peptides. The tert-butyl groups, while primarily providing steric protection, would also engage in weaker van der Waals interactions. These combined interactions govern the supramolecular structure and behavior of the dipeptide in condensed phases.

Table 4: Predicted Intermolecular Interactions for this compound from Topological Analysis

| Type of Interaction | Atoms/Groups Involved | Significance |

| Hydrogen Bonding | Amide N-H and Carbonyl O | Directing intermolecular packing |

| π-π Stacking | Fmoc rings of adjacent molecules | Stabilizing supramolecular assemblies |

| Van der Waals Forces | tert-Butyl groups, Alkyl chains | Contributing to overall cohesion |

Supramolecular Chemistry and Self Assembly of Fmoc Glu Otbu Glu Otbu Nh2 Derivatives

Principles of Self-Assembly in Fmoc-Peptides and Dipeptides

The self-assembly of N-terminally protected Fmoc-dipeptides, including Fmoc-Glu(OtBu)-Glu(OtBu)-NH2, is a complex process driven by a combination of non-covalent interactions. dergipark.org.tr The fluorenylmethoxycarbonyl (Fmoc) group, a large aromatic moiety, plays a crucial role through π-π stacking interactions, which facilitate the initial aggregation of the peptide monomers. manchester.ac.uknih.gov This aromatic stacking is a primary driving force for the formation of ordered structures.

Hydrogen bonding between the peptide backbones is another critical factor that stabilizes the self-assembled architecture. manchester.ac.uk These interactions often lead to the formation of β-sheet-like structures, a common motif in self-assembling peptides and amyloid fibrils. nih.govacs.org The combination of π-π stacking and hydrogen bonding results in the formation of elongated, one-dimensional nanostructures such as fibrils and ribbons. mdpi.com

Design Strategies for Modulating Self-Assembled Architectures

The ability to control the morphology and properties of self-assembled peptide nanostructures is crucial for their application in various fields. Several design strategies have been developed to modulate the self-assembly of Fmoc-dipeptides.

One key strategy involves the modification of the amino acid sequence. The choice of amino acids, their sequence, and their chirality can significantly impact the resulting nanostructures. nih.govrsc.orgresearchgate.net For instance, the introduction of different amino acids can alter the hydrophobicity, charge, and hydrogen bonding capabilities of the peptide, leading to different self-assembled architectures.

Another important approach is the modification of the N-terminal capping group. While the Fmoc group is a powerful driver of self-assembly, other aromatic groups can be used to tune the π-π stacking interactions and, consequently, the morphology of the resulting nanostructures. nih.govnih.gov

Furthermore, the self-assembly process can be controlled by external stimuli. This "enzyme-instructed self-assembly" is a novel strategy where a specific enzyme triggers the self-assembly process in situ. nih.gov Other external triggers include changes in pH, solvent polarity, and temperature, which can be used to induce or alter the self-assembled structures. nih.gov The use of co-assembly, where two or more different peptides are mixed, can also lead to the formation of new and complex nanostructures with tunable properties. nih.govnih.gov

Characterization of Self-Assembled Structures

A variety of analytical techniques are employed to characterize the morphology, size, and internal order of the self-assembled structures formed by Fmoc-dipeptides.

Morphological Analysis of Nanostructures (e.g., electron microscopy, atomic force microscopy)

Electron microscopy (EM) and atomic force microscopy (AFM) are powerful tools for visualizing the morphology of self-assembled nanostructures at the nanoscale. nih.gov

Transmission Electron Microscopy (TEM) provides high-resolution, two-dimensional images of the nanostructures. manchester.ac.uk TEM analysis of Fmoc-dipeptide assemblies often reveals the formation of long, entangled fibrillar networks. manchester.ac.ukmdpi.com Cryo-TEM, where samples are flash-frozen, allows for the observation of the structures in a near-native, hydrated state. researchgate.net

Scanning Electron Microscopy (SEM) offers a three-dimensional view of the surface topography of the self-assembled materials, such as hydrogels. nih.gov SEM images can show the porous and interconnected fibrillar network that entraps water to form the gel. nih.govnih.gov

Atomic Force Microscopy (AFM) is used to obtain high-resolution topographical images of surfaces. ucl.ac.uk It can be used to visualize individual fibrils and their hierarchical organization. nih.govnih.gov AFM can also be performed in liquid, allowing for the study of the self-assembly process in real-time under near-native conditions. ucl.ac.uk

These microscopy techniques have been instrumental in revealing that Fmoc-dipeptides typically self-assemble into fibrillar structures with diameters on the nanometer scale. nih.govnih.gov

Dynamic Light Scattering (DLS) for Size and Distribution of Aggregates

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of particles and aggregates in a solution. zentriforce.commedium.com DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. azonano.com

For Fmoc-dipeptide solutions, DLS can be used to monitor the formation and growth of aggregates over time. medium.com It provides information on the hydrodynamic radius of the self-assembled structures. enovatia.com However, it's important to note that DLS can sometimes overestimate the average size of aggregates due to the strong dependence of scattered light intensity on particle size. nih.gov Therefore, it is often used in conjunction with other techniques for a more complete characterization. enovatia.com

Table 1: Representative DLS Data for Self-Assembled Fmoc-Dipeptides

| Fmoc-Dipeptide | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Reference |

| Fmoc-mFF | 209 ± 48 | Not specified | researchgate.net |

This table is illustrative and based on data for a related Fmoc-dipeptide, as specific DLS data for this compound was not available in the searched sources.

Spectroscopic Probes for Aggregation Behavior and Order (e.g., fluorescence, Circular Dichroism)

Spectroscopic techniques are invaluable for probing the molecular interactions and the degree of order within the self-assembled structures.

Fluorescence Spectroscopy: The Fmoc group itself is fluorescent, making it a convenient intrinsic probe to monitor the self-assembly process. researchgate.net Changes in the fluorescence emission spectrum, such as the appearance of an excimer peak around 370 nm, can indicate the close association and π-π stacking of the fluorenyl groups upon aggregation. nih.govscispace.com Thioflavin T (ThT) is a dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures, and is therefore commonly used to confirm the formation of amyloid-like fibrils in Fmoc-dipeptide assemblies. rsc.org

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for studying the secondary structure of peptides. nih.govrsc.org In the far-UV region, CD spectra can provide information about the presence of β-sheet, α-helical, or random coil conformations. nih.gov For Fmoc-dipeptides, the formation of β-sheet structures during self-assembly is often confirmed by characteristic CD signals. nih.gov The near-UV CD spectrum can also provide information about the chiral environment of the aromatic Fmoc groups, indicating their ordered arrangement within the assembly. researchgate.netnih.gov

X-ray Diffraction and Scattering Studies on Ordered Self-Assembled Fibrils

X-ray diffraction (XRD) and scattering techniques provide detailed information about the atomic-level structure and packing within ordered self-assembled fibrils.

Wide-Angle X-ray Scattering (WAXS) and X-ray Fiber Diffraction (FD) are used to probe the regular, repeating structures within the fibrils. manchester.ac.uknih.gov A characteristic reflection at approximately 4.7 Å is indicative of the inter-strand spacing in a cross-β-sheet structure, a hallmark of amyloid-like fibrils. nih.govnih.gov Another reflection around 10 Å corresponds to the inter-sheet spacing. These diffraction patterns provide strong evidence for the formation of highly ordered, β-sheet-rich fibrillar structures. nih.gov

These X-ray techniques, combined with the other characterization methods, allow for the development of detailed molecular models of the self-assembled Fmoc-dipeptide nanostructures.

Influence of Environmental Factors on Dipeptide Self-Assembly (e.g., solvent polarity, temperature, pH)

While general principles can be inferred from studies on other Fmoc-dipeptides, no specific experimental data exists in the literature for this compound. Research on analogous compounds demonstrates that:

pH: The pH of the aqueous solution is a critical trigger for the self-assembly of many Fmoc-peptides. Typically, a change in pH alters the protonation state of carboxylic acid groups or other ionizable moieties, reducing electrostatic repulsion and allowing for closer association of the peptide molecules into β-sheet-like structures, which are stabilized by hydrogen bonds.

Solvent Polarity: The choice of an initial organic solvent and its ratio to water can significantly influence the morphology of the resulting self-assembled network and the mechanical properties of the final hydrogel.

Temperature: Temperature can affect both the kinetics of self-assembly and the stability of the final structures. For some peptide systems, an increase in temperature can strengthen hydrophobic interactions, leading to more robust networks.

Without dedicated studies, it is not possible to create a data table or provide detailed research findings on how these factors specifically modulate the self-assembly of this compound.

Engineered Self-Assembling Systems and Hybrid Materials Incorporating this compound

The creation of engineered self-assembling systems often involves co-assembling peptide-based building blocks with other molecules or nanoparticles to create functional hybrid materials for applications in areas like drug delivery or tissue engineering. The specific properties of the peptide, such as the functional groups presented on its surface, dictate its suitability for such applications.

There is no published research indicating that this compound has been utilized in the development of any such engineered systems or hybrid materials.

Fmoc Glu Otbu Glu Otbu Nh2 As a Building Block in Peptide and Conjugate Chemistry

Integration into Complex Peptide Sequences

The incorporation of glutamic acid residues into peptide chains can sometimes present synthetic challenges. The use of the pre-formed dipeptide Fmoc-Glu(OtBu)-Glu(OtBu)-NH2 can circumvent some of these issues, particularly when synthesizing peptides with repeating glutamic acid motifs.

Role in Introducing Specific Glutamic Acid Motifs in Larger Peptides

The introduction of specific di- or poly-glutamic acid sequences is crucial for mimicking or studying various biological functions, such as protein-protein interactions and post-translational modifications. The direct use of this compound as a single coupling unit in SPPS streamlines the synthesis of peptides containing a Glu-Glu motif. This approach is more efficient than the stepwise addition of individual glutamic acid residues, which can be prone to side reactions and incomplete couplings, especially in longer or more complex peptides.

Strategies for Overcoming Aggregation and Solubility Challenges in Elongated Peptide Synthesis

Peptide aggregation during SPPS is a significant challenge that can lead to incomplete reactions and low yields. Peptides rich in glutamic acid can be prone to aggregation due to hydrogen bonding and other intermolecular interactions. While the inherent properties of this compound can be beneficial, several strategies can be employed to further mitigate aggregation and solubility issues during the synthesis of elongated peptides containing this dipeptide.

Strategies to Mitigate Aggregation and Enhance Solubility:

| Strategy | Description | Relevance to Glu-Containing Peptides |

| Pseudoproline Dipeptides | Introduction of a pseudoproline dipeptide can disrupt the secondary structure of the growing peptide chain, thereby preventing aggregation. These can be used in proximity to the Glu-Glu motif. | Helps to break up potential β-sheet formation that can be induced by hydrophobic or self-associating residues elsewhere in the sequence. |

| Backbone Amide Protection | The use of protecting groups on the backbone amide nitrogen, such as 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb), can effectively disrupt interchain hydrogen bonding. | While not directly on the Glu-Glu unit, incorporating these modifications in neighboring residues can prevent aggregation of the entire peptide-resin complex. |

| Elevated Temperatures | Performing coupling reactions at higher temperatures can help to disrupt secondary structures and improve reaction kinetics. | This technique can be applied during the coupling of this compound or subsequent amino acids to overcome aggregation-related difficulties. |

| Chaotropic Agents | The addition of certain salts to the reaction mixture can disrupt non-covalent interactions that lead to aggregation. | Can be a useful tool if aggregation is observed after the incorporation of the di-glutamic acid unit. |

| Solvent Choice | The use of more polar solvents or solvent mixtures can improve the solvation of the growing peptide chain and reduce aggregation. sigmaaldrich.com | For peptides with a high content of protected glutamic acid residues, optimizing the solvent system is crucial for successful synthesis. sigmaaldrich.com |

By strategically employing these methods, the successful incorporation of the this compound building block into long and complex peptide sequences can be achieved with greater efficiency and purity. The choice of strategy will depend on the specific sequence and the nature of the aggregation problem encountered.

Synthesis of Peptidomimetics and Modified Peptides Utilizing this compound Scaffolds

The di-glutamic acid structure of this compound provides a unique scaffold for the synthesis of peptidomimetics and other modified peptides. The two glutamic acid side chains offer points for chemical modification or cyclization, allowing for the creation of molecules with novel structures and functions.

One notable application is in the construction of macrocyclic peptides. For instance, a glutamic acid analog has been used to create on-resin macrocyclization, a powerful technique for generating conformationally constrained peptides with potentially enhanced biological activity and stability. nih.gov The this compound dipeptide could be envisioned as a starting point for similar strategies, where the two side chains could be differentially deprotected and linked to other parts of the peptide to form a cyclic structure.

Furthermore, the glutamic acid side chains can be modified to introduce non-natural functionalities, leading to peptidomimetics with altered pharmacokinetic properties or the ability to interact with novel biological targets. The use of a pre-formed dipeptide scaffold simplifies the synthesis of such complex molecules by providing a defined and readily functionalizable core structure.

Applications in Bioconjugation Strategies

The unique chemical properties of the glutamic acid side chains make this compound a valuable building block in the field of bioconjugation, particularly in the development of linkers for antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Development of Linker Architectures for Antibody-Drug Conjugates (ADCs)

Linkers play a critical role in the efficacy and safety of ADCs, connecting the antibody to the cytotoxic payload and controlling its release at the target site. Research has shown that incorporating glutamic acid into peptide linkers can enhance their stability in plasma, leading to more effective and safer ADCs. researchgate.netcreative-biolabs.compacific.edu Specifically, the inclusion of a glutamic acid residue in a valine-citrulline (Val-Cit) linker has been demonstrated to improve stability against certain mouse carboxylesterases, which can otherwise lead to premature drug release in preclinical models. researchgate.net

The this compound dipeptide can serve as a key component in the synthesis of such advanced ADC linkers. By incorporating a di-glutamic acid motif, it is possible to design linkers with increased hydrophilicity and potentially improved pharmacokinetic profiles. The two carboxylic acid side chains (after deprotection) also offer opportunities for further modification, such as the attachment of solubility-enhancing moieties or other functional groups.

Example of a Glutamic Acid-Containing ADC Linker:

A well-documented example is the Glu-Val-Cit linker, which has shown improved stability in mouse serum compared to the more conventional Val-Cit linker. researchgate.netpacific.edu The synthesis of such a linker could be readily achieved by coupling this compound to a Val-Cit-PABC (para-aminobenzyl carbamate) moiety, followed by further conjugation to the cytotoxic drug.

Design and Synthesis of PROTAC Linkers and their Functional Integration

PROTACs are heterobifunctional molecules that induce the degradation of target proteins by recruiting them to an E3 ubiquitin ligase. The linker connecting the target-binding ligand and the E3 ligase ligand is a crucial determinant of PROTAC activity. broadpharm.comnih.gov The length, rigidity, and chemical composition of the linker all influence the formation of a stable ternary complex and subsequent protein degradation. broadpharm.comnih.gov

While polyethylene (B3416737) glycol (PEG) and simple alkyl chains are common PROTAC linkers, there is growing interest in more sophisticated linker designs to optimize PROTAC properties. broadpharm.comnih.gov The incorporation of amino acid residues, including glutamic acid, can introduce specific conformational constraints and physicochemical properties.

A commercially available PROTAC linker building block, Fmoc-Lys(Pal-Glu-OtBu)-OH, highlights the utility of glutamic acid in this context. chemicalbook.com This building block is designed for the synthesis of PROTACs and demonstrates that glutamic acid can be integrated into complex linker architectures. chemicalbook.com The this compound dipeptide could be similarly employed to create novel PROTAC linkers with a di-glutamic acid motif. This could be used to modulate solubility, influence the linker's three-dimensional conformation, and potentially interact with the target protein or E3 ligase to enhance ternary complex formation. The two glutamic acid side chains also provide handles for creating branched or more complex linker structures.

Role in the Development of Functional Materials and Scaffolds

The dipeptide derivative, this compound, represents a sophisticated building block for the bottom-up fabrication of advanced functional materials and scaffolds. Its unique molecular architecture, combining a bulky hydrophobic N-terminal Fmoc group with two functionalizable glutamic acid residues, positions it as a prime candidate for creating highly ordered supramolecular structures, particularly hydrogels. These materials are of significant interest in the fields of tissue engineering, regenerative medicine, and 3D cell culture due to their biomimetic properties. mdpi.com

The formation of such materials is primarily driven by the process of molecular self-assembly. In aqueous environments, Fmoc-dipeptides are known to spontaneously organize into hierarchical structures. nih.gov This process is initiated by π-π stacking interactions between the aromatic fluorenyl rings of the Fmoc groups, which act as a hydrophobic driving force for aggregation. nih.gov Concurrently, the peptide backbones form intermolecular hydrogen bonds, typically arranging into β-sheet-like structures, which provide stability and directionality to the growing assembly. nih.gov These interactions lead to the formation of nanofibers, which subsequently entangle to create a three-dimensional network capable of entrapping large volumes of water, resulting in a hydrogel. mdpi.com

The glutamic acid residues in this compound play a crucial role in modulating the properties of the resulting scaffolds. While the tert-butyl (OtBu) protecting groups on the side-chain carboxyl groups render them temporarily inert and hydrophobic, their eventual deprotection would expose negatively charged carboxylate groups at physiological pH. rsc.org The introduction of such charged functionalities can significantly influence the hydrogel's properties, including its swelling behavior, mechanical stiffness, and, most importantly, its interaction with biological systems. For instance, acidic amino acid residues are known to be critical for hard tissue engineering, as they can create a biomimetic fibrous network capable of nucleating calcium ions for biomineralization. mdpi.com

The C-terminal amide (NH2) group also contributes to the stability of the self-assembled structures by participating in additional hydrogen bonding. nih.gov The choice of protecting groups is, therefore, a key determinant of the final material properties. The tert-butyl esters, for example, can be removed under acidic conditions, allowing for a controlled in-situ functionalization of the scaffold. rsc.org

While direct research on hydrogels formed exclusively from this compound is not extensively documented in the reviewed literature, studies on co-assembled systems and analogous Fmoc-dipeptides provide valuable insights into their potential. For example, hydrogels formed from a combination of Fmoc-diphenylalanine and Fmoc-glutamic acid have been shown to support the viability of various cell types, demonstrating that the incorporation of glutamic acid can enhance biocompatibility. beilstein-journals.org The mechanical properties of such hydrogels, which are critical for their application as scaffolds, can be tuned by altering the composition and concentration of the constituent peptides.

The table below summarizes the properties of hydrogels formed from analogous Fmoc-dipeptides, which can serve as a predictive framework for the behavior of scaffolds derived from this compound.

| Fmoc-Dipeptide System | Resulting Material Properties | Potential Applications |

| Fmoc-Diphenylalanine / Fmoc-Glutamic Acid | Forms fibrous scaffolds with tunable mechanical moduli (ranging from ~0.5 kPa to ~21 kPa). Supports viability of chondrocytes and human dermal fibroblasts. nih.gov | Tissue engineering, 2D and 3D cell culture. nih.gov |

| Fmoc-Phenylalanine-Glutamic Acid (Fmoc-FE) | Exhibits pH-responsive gelation; forms more stable hydrogels at lower pH due to protonation of the carboxylic acid side chain. rsc.org | pH-responsive drug delivery, injectable biomaterials. |

| Fmoc-DIKVAV | Self-assembles into hydrogels that promote cell adhesion, growth, and neurite outgrowth. mdpi.com | Nerve tissue engineering, neuroregeneration. mdpi.com |

These findings underscore the potential of this compound as a versatile building block for creating sophisticated biomaterials. The ability to precisely control the chemical functionality and, consequently, the physical and biological properties of the resulting scaffolds makes it a valuable tool for advancing the field of functional materials and tissue engineering.

Advanced Applications and Future Research Directions

Design and Synthesis of Bio-Inspired Materials Based on Fmoc-Glu(OtBu)-Glu(OtBu)-NH2

The creation of novel materials inspired by biological systems is a rapidly advancing field, and Fmoc-protected dipeptides are key building blocks. nih.gov The self-assembly of these molecules into functional materials like hydrogels is driven by a combination of non-covalent interactions. nih.govrsc.org For this compound, the primary driving forces for self-assembly are the π-π stacking interactions between the aromatic fluorenyl rings of the Fmoc groups and hydrogen bonding between the peptide backbones. researchgate.netmanchester.ac.uknih.gov

These interactions can lead to the formation of ordered nanostructures, such as fibrils and ribbons, which entangle to form a three-dimensional network capable of trapping large amounts of water, resulting in a hydrogel. nih.govmdpi.com The specific sequence of the dipeptide dictates the structural and physical properties of the resulting gel. acs.org The presence of two glutamic acid residues in this compound offers unique potential. After deprotection of the OtBu groups to reveal carboxylic acid side chains, these sites can be used to modulate the hydrogel's properties through pH changes or to create cross-linking points for enhanced mechanical stability. rsc.orgnih.gov

Future research is directed towards harnessing these properties to create "smart" biomaterials. These materials could be designed to respond to specific physiological stimuli, such as pH or enzymes, for applications in targeted drug delivery or as scaffolds in tissue engineering. nih.govrsc.org For instance, hydrogels derived from this dipeptide could encapsulate therapeutic agents, with the glutamic acid residues offering sites for further functionalization or controlling the release profile. nih.gov

Table 1: Factors Influencing Fmoc-Dipeptide Self-Assembly

| Influencing Factor | Description | Potential Impact on this compound |

| pH | Alters the protonation state of terminal and side-chain carboxyl groups, affecting electrostatic interactions. rsc.org | Deprotection of OtBu groups would make the hydrogel pH-responsive, potentially dissolving or swelling at specific pH values. |

| Peptide Sequence | The specific amino acid side chains determine the balance of hydrophobic, hydrophilic, and hydrogen-bonding interactions. nih.govacs.org | The two glutamic acid residues provide sites for hydrogen bonding and, upon deprotection, charge interactions. |

| Aromatic Stacking | The N-terminal Fmoc group is a strong driver for self-assembly through π-π stacking. researchgate.netnih.gov | This is the primary initiating factor for the self-assembly of the dipeptide into nanofibrous networks. |

| Solvent | The choice of solvent affects the solubility of the peptide and can trigger the self-assembly process (solvent switching). nih.gov | Preparation methods can be optimized by solvent choice to control fiber morphology and gel stiffness. |

Methodological Advancements in Dipeptide Synthesis and Post-Synthetic Modification

The synthesis of this compound is rooted in established solid-phase peptide synthesis (SPPS) methodologies. nih.gov This process involves the stepwise addition of N-α-Fmoc protected amino acids, such as Fmoc-Glu(OtBu)-OH, onto a solid resin support. nih.govopenaccessjournals.compeptide.com Recent advancements in SPPS, including the development of new coupling reagents and automated flow-based synthesizers, have significantly improved the efficiency and purity of peptide synthesis. acs.org

However, the true versatility of a dipeptide like this compound lies in the potential for post-synthetic modification (PSM). PSM refers to the chemical alteration of a peptide after its primary sequence has been assembled. nih.govambiopharm.com This strategy provides a flexible route to introduce functionalities that would be incompatible with the conditions of stepwise synthesis. ambiopharm.com

For this specific dipeptide, several PSM avenues can be explored:

Side-Chain Modification: After selective removal of the tert-Butyl protecting groups, the exposed carboxylic acid side chains of the glutamic acid residues can be modified. ontosight.ai This could involve amidation, esterification, or conjugation to other molecules. Research into the oligoglutamylation of tubulin highlights methods for adding oligo-Glu chains to glutamic acid side chains, a strategy that could be adapted to create branched peptide structures from this dipeptide. nih.gov

N-Terminal Modification: The Fmoc group can be removed to expose the N-terminal amine, which can then be acylated, alkylated, or conjugated to labels or other functional moieties. ambiopharm.com

Backbone Modification: While more complex, techniques for C-H functionalization are emerging that could potentially modify the peptide backbone directly, though this is a more exploratory area. peeref.com

These modifications are crucial for tailoring the peptide's properties, such as increasing its stability against enzymatic degradation or enhancing its binding affinity to a target. ambiopharm.com

Exploration of Novel Conjugation Methodologies for this compound Derivatives

Building upon post-synthetic modification, the conjugation of dipeptide derivatives to larger molecules like polymers or antibodies is a key area of research. creative-peptides.comnih.gov Dipeptides are increasingly used as cleavable linkers in antibody-drug conjugates (ADCs). nih.govnih.gov In this context, a derivative of our target dipeptide could be conjugated to both a cytotoxic drug and an antibody. The linker is designed to be stable in circulation but cleaved by enzymes present within cancer cells, releasing the drug at the target site. nih.gov The di-glutamic acid sequence could offer a specific cleavage motif for certain proteases.

Peptide-polymer conjugates represent another major frontier. creative-peptides.comanr.frsigmaaldrich.com Two primary strategies are employed:

"Grafting to": A pre-synthesized polymer with a reactive end-group is attached to a specific site on the peptide. sigmaaldrich.com For this compound, this could occur at the N-terminus (after Fmoc removal) or at the side chains (after OtBu removal). frontiersin.org

"Grafting from": The peptide is functionalized with an initiator, and the polymer is grown directly from the peptide. sigmaaldrich.com

The conjugation of polyethylene (B3416737) glycol (PEG), or PEGylation, to a dipeptide linker has been shown to improve the pharmacokinetic properties and therapeutic index of ADCs by shielding hydrophobic payloads. peeref.comacs.org Given the two glutamic acid residues, this compound derivatives could be used to create branched or multi-valent linkers for conjugating multiple molecules.

Emerging Roles in Chemical Biology and Material Science Research

The unique characteristics of this compound position it as a valuable tool for addressing challenges in both chemical biology and material science.

In chemical biology , its primary emerging role is as a sophisticated building block or linker for creating complex bioactive molecules. nih.govnih.gov Beyond ADCs, dipeptides are being explored as components of proteolysis-targeting chimeras (PROTACs) and other targeted therapies. The ability to tune the linker's properties (e.g., length, flexibility, and cleavability) is critical for optimizing the efficacy of these drugs, and the di-glutamic acid sequence provides a handle for such tuning.

In material science , the focus is on the self-assembly properties of Fmoc-dipeptides. nih.govrsc.org The field is moving beyond simple hydrogels to create functional, responsive materials. rsc.orgx-mol.com Research into hydrogels from zwitterionic polypeptides containing glutamic acid and lysine (B10760008) has shown they can resist the foreign body response, a critical challenge for implantable medical devices. nih.gov By incorporating this compound into co-assembly systems with other peptides, it may be possible to create biocompatible materials with precisely controlled degradation rates and minimal immunogenicity, suitable for applications in regenerative medicine and advanced coatings. nih.gov

Computational Design and Predictive Modeling of Dipeptide Properties and Interactions

Computational modeling is an indispensable tool for accelerating the design and application of new molecules like this compound. nih.gov Instead of relying solely on resource-intensive laboratory experiments, computational approaches can predict molecular behavior and guide experimental design. oup.combiorxiv.orgnih.gov

Key areas of computational modeling relevant to this dipeptide include:

Conformational Analysis: Because peptides are flexible, they can exist as an ensemble of different conformations in solution. youtube.com Molecular dynamics (MD) simulations can predict the most stable conformations of the dipeptide and how its shape changes upon interaction with surfaces or other molecules, which is crucial for understanding its self-assembly mechanism and binding interactions. acs.orgmdpi.com

Predicting Physicochemical Properties: Machine learning and quantitative structure-activity relationship (QSAR) models can predict key properties directly from the peptide's structure. nih.govnih.govresearchgate.net These properties, such as hydrophobicity, solubility, and charge distribution, are critical determinants of a peptide's function in drug delivery systems or as a biomaterial.

Modeling Interactions: Docking and free-energy calculations can model how the dipeptide might bind to a biological target, such as an enzyme's active site. mdpi.com This is vital for designing dipeptide linkers that are selectively cleaved by specific enzymes. nih.gov Supervised machine learning techniques have demonstrated that dipeptide compositions are key predictors of protein-protein interactions. nih.gov

By using these predictive tools, researchers can screen virtual libraries of dipeptide derivatives to identify candidates with the most promising properties for a given application before committing to their chemical synthesis.

Table 2: Application of Computational Modeling to this compound

| Modeling Technique | Predicted Property/Behavior | Relevance to Application |

| Molecular Dynamics (MD) | Conformational preferences, solvent accessible surface area, self-assembly pathways. youtube.comacs.org | Design of self-assembling materials; understanding binding modes. |

| QSAR/Machine Learning | Physicochemical properties (LogP, pI, solubility), biological activity. nih.govnih.govrsc.org | Rational design of drug linkers; predicting material properties. |

| Quantum Mechanics (QM) | Electronic structure, reaction energetics. | Understanding reaction mechanisms for post-synthetic modifications. |

| Molecular Docking | Binding affinity and pose with a target protein (e.g., an enzyme). mdpi.com | Design of enzyme-cleavable linkers for ADCs. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.